Eberconazole nitrate
Overview
Description
Eberconazole Nitrate is an antifungal compound belonging to the imidazole class of antifungal agents. It is primarily used in the treatment of superficial fungal infections such as dermatophytosis, candidiasis, and pityriasis . This compound works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting the cell membrane and leading to fungal cell death .
Scientific Research Applications
Eberconazole Nitrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to treat invasive Aspergillus and Candida infections, as well as fungal infections caused by Scedosporium and Fusarium species . Additionally, it is effective in treating oropharyngeal candidiasis, including cases unresponsive to itraconazole and fluconazole . This compound is also used in the development of liposome-based gels and nanoemulgels for sustained topical delivery .
Mechanism of Action
Target of Action
Eberconazole Nitrate primarily targets the fungal CYP51A1 , an enzyme known as lanosterol 14-alpha-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol , an essential component of fungal cell membranes .
Mode of Action
This compound acts by inhibiting the synthesis of ergosterol . Specifically, it blocks the enzyme lanosterol 14-alpha-demethylase . This disruption in the production of ergosterol leads to increased cellular permeability, which ultimately results in the death of the fungal cells .
Biochemical Pathways
The inhibition of lanosterol 14-alpha-demethylase by this compound disrupts the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion leads to the accumulation of 14-alpha-methyl sterols, causing detrimental effects on the cell membrane’s functions and leading to fungal cell death .
Result of Action
The primary result of this compound’s action is the effective treatment of various fungal infections. It has demonstrated strong antifungal action against Candida spp., a major source of fungal infections . It is effective against dermatophytosis, candidiasis, and pityriasis .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Eberconazole nitrate plays a crucial role in biochemical reactions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. This compound interacts with enzymes such as lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol . By binding to this enzyme, this compound prevents the conversion of lanosterol to ergosterol, thereby inhibiting fungal growth.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It disrupts the fungal cell membrane, leading to leakage of essential intracellular components such as potassium ions, amino acids, and nucleotides . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In addition, this compound has been shown to inhibit the growth of dermatophytes, Candida species, and other pathogenic fungi .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of ergosterol synthesis. This compound binds to the enzyme lanosterol 14α-demethylase, preventing the demethylation of lanosterol, a key step in the biosynthesis of ergosterol . This inhibition leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, resulting in increased membrane permeability and cell death. Additionally, this compound may cause structural and functional changes in the fungal cell membrane, further contributing to its antifungal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy may decrease with prolonged exposure to environmental factors such as light and temperature . In vitro studies have shown that this compound maintains its antifungal activity for extended periods, although some degradation may occur over time . Long-term effects on cellular function include sustained inhibition of fungal growth and prevention of recurrence of infections .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, toxic effects such as skin irritation and systemic toxicity may be observed . Threshold effects have been identified, indicating that there is a dosage range within which this compound is both effective and safe .
Metabolic Pathways
This compound is involved in metabolic pathways related to sterol synthesis. It interacts with enzymes such as lanosterol 14α-demethylase, which plays a key role in the conversion of lanosterol to ergosterol . By inhibiting this enzyme, this compound disrupts the normal metabolic flux of sterol intermediates, leading to the accumulation of toxic compounds and depletion of ergosterol . This disruption affects the overall metabolic balance within fungal cells, contributing to their death.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization within fungal cells . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular membranes . This compound tends to accumulate in the lipid-rich regions of the cell membrane, where it exerts its antifungal effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the fungal cell membrane. It targets the phospholipid bilayer, where it disrupts the synthesis of ergosterol and other essential sterols . This localization is facilitated by the compound’s lipophilic nature and its ability to interact with membrane-bound enzymes . This compound may also undergo post-translational modifications that enhance its targeting to specific compartments within the cell .
Preparation Methods
The preparation of Eberconazole Nitrate involves synthetic routes that typically include the formation of the imidazole ring and subsequent nitration. One common method involves the thin film hydration technique for the preparation of this compound-loaded liposomes . This method includes the selection of lipids and their ratio with cholesterol, along with the lipid-to-drug ratio. The optimized batch of this compound-loaded liposomes showed a vesicle size of 183.4 nm and 92.4% entrapment efficiency .
Chemical Reactions Analysis
Eberconazole Nitrate undergoes various chemical reactions, including dissociation equilibria in micellar media . The dissociation constant (K_D) is a key parameter in evaluating the binding properties of the compound. The acidity constant (pKa) of this compound in Britton-Robinson buffer was found to be 9.5 . The compound also interacts with anionic, cationic, and non-ionic surfactants, leading to shifts in pKa values .
Comparison with Similar Compounds
Eberconazole Nitrate is similar to other imidazole antifungal agents such as clotrimazole, ketoconazole, and bifonazole . this compound has shown to be slightly more potent than bifonazole and has a similar length of action . It is also comparable to clotrimazole in terms of efficacy against Candida and dermatophyte infections . The unique aspect of this compound is its high local tolerability and effectiveness in treating a wide range of fungal infections .
Properties
IUPAC Name |
1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2.HNO3/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22;2-1(3)4/h1-4,7-11,18H,5-6H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHMSVRBAXJSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926597 | |
Record name | Nitric acid--1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-1H-imidazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130104-32-4 | |
Record name | Eberconazole nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130104-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eberconazole nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130104324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitric acid--1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-1H-imidazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-1-(2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EBERCONAZOLE NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSL8E59V2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Eberconazole nitrate as an antifungal agent?
A: this compound inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol. [] Ergosterol is a crucial component of fungal cell membranes, and its depletion leads to membrane instability and fungal cell death.
Q2: What is the chemical structure and properties of this compound?
A: this compound is an imidazole derivative with the chemical formula C24H27Cl2N3O3.HNO3 and a molecular weight of 524.43 g/mol. [] Structural information, including spectroscopic data, can be further explored in specialized chemical databases.
Q3: Are there specific challenges in formulating this compound for topical delivery?
A: Yes, achieving optimal drug release and skin penetration can be challenging. Researchers have explored various strategies like microemulsions [] and microsponges loaded into gels [] to improve this compound delivery. These formulations aim to enhance drug solubility, stability, and penetration into the skin layers.
Q4: How is the stability of this compound evaluated in pharmaceutical formulations?
A: Researchers employ stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), to assess this compound degradation under various stress conditions, as recommended by the International Conference on Harmonisation (ICH). [, ]
Q5: What are the advantages of using this compound in combination with Mometasone furoate for treating inflamed cutaneous mycoses?
A: Combining this compound with the corticosteroid Mometasone furoate in a fixed-dose combination cream offers dual action: antifungal activity against the infection and anti-inflammatory action to alleviate symptoms like itching, redness, and scaling. [] Clinical trials have demonstrated the efficacy and safety of this combination in treating inflamed cutaneous mycoses.
Q6: What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?
A: Several analytical techniques have been developed for this compound quantification. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is widely used due to its sensitivity and accuracy. [, ] Researchers have also explored ion-pair RP-HPLC methods for enhanced sensitivity and selectivity. []
Q7: How do researchers ensure the accuracy and reliability of analytical methods for this compound?
A: Analytical methods undergo rigorous validation procedures following ICH guidelines. [, , ] Key parameters evaluated during validation include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and solution stability.
Q8: Have there been studies on this compound release from topical formulations?
A: Yes, researchers have developed and optimized in vitro release tests (IVRT) to assess this compound release from topical formulations. [] These tests utilize Franz Diffusion Cells equipped with a suitable membrane, simulating skin conditions, and a receptor medium to evaluate the drug release profile.
Q9: Has this compound shown efficacy in clinical studies?
A: this compound has demonstrated efficacy in clinical trials for treating various fungal skin infections. For instance, a study found it to be as effective as Terbinafine hydrochloride cream in treating localized tinea corporis and tinea cruris. [] Another study highlighted the efficacy and safety of a fixed-dose combination of this compound and Mometasone furoate cream for managing inflamed cutaneous mycoses. []
Q10: Are there alternative synthetic routes for producing this compound?
A: Yes, researchers have devised an improved synthesis for this compound involving a shorter process route and milder reaction conditions, potentially enhancing its industrial production feasibility. [] This new method focuses on optimizing the synthesis of a key intermediate, 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d] cycloheptene-5-one, through a series of reactions starting from 3,5-dichloro benzyl bromide.
Q11: How does the physicochemical environment affect this compound's properties?
A: Studies have investigated the dissociation equilibria of this compound in various media, including micellar systems formed by anionic, cationic, and non-ionic surfactants. [] The findings revealed a shift in the pKa values of this compound in the presence of micelles compared to buffer solutions. These shifts are more pronounced in charged micellar media and can be attributed to differences in solvent properties and electrostatic interactions between this compound and the micellar surface.
Q12: What is the significance of Quality by Design (QbD) in developing analytical methods for this compound?
A: Researchers are adopting a QbD approach to develop robust and reliable HPLC methods for this compound. [] This approach involves a systematic understanding of the critical method parameters and their impact on the method's performance. It enables the development of a method that consistently delivers accurate and reliable results, ensuring the quality of this compound analysis.
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